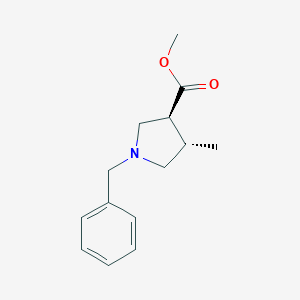

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Vue d'ensemble

Description

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the pure product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Applications De Recherche Scientifique

Chemical Properties and Structure

MBC is characterized by its molecular formula and a molecular weight of approximately 233.31 g/mol. It features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which significantly influences its biological activity and interactions with other molecules .

Pharmaceutical Applications

- Drug Development : MBC serves as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.

- PDE9 Inhibition : Research has indicated that compounds structurally related to MBC may act as inhibitors of phosphodiesterase type 9 (PDE9), which is implicated in several neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions such as Alzheimer’s disease.

- Neuropharmacology : The compound's structural features may also suggest activity in modulating neurotransmitter systems, providing avenues for research into its effects on cognition and mood disorders.

Synthetic Applications

MBC can be synthesized through multi-step organic reactions, typically involving the condensation of crotonic acid methyl ester with specific amines. This synthetic versatility allows researchers to explore various derivatives that may exhibit enhanced properties or novel activities.

Case Study 1: Synthesis of PDE9 Inhibitors

A study focused on synthesizing PDE9 inhibitors utilized MBC as a precursor for creating novel compounds with improved efficacy against PDE9. The research highlighted the importance of the stereochemical configuration of MBC in determining the biological activity of the resulting compounds, demonstrating how structural modifications can lead to significant changes in pharmacological properties .

Case Study 2: Neuroactive Compound Development

In another study, researchers explored the synthesis of neuroactive compounds derived from MBC. By modifying the functional groups attached to the pyrrolidine ring, they were able to create derivatives that showed promising results in preclinical models for enhancing cognitive function. This underscores MBC's potential as a versatile scaffold for developing new neuropharmacological agents.

Mécanisme D'action

The mechanism of action of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Effects: These interactions can lead to changes in cellular function, potentially resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Methyl (3S,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-2-carboxylate: Similar structure with the carboxylate group at a different position.

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-acetate: Similar structure with an acetate group instead of a carboxylate group.

Uniqueness:

- The specific stereochemistry of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate contributes to its unique biological activity and chemical reactivity, distinguishing it from its analogs.

Activité Biologique

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique stereochemistry and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: and a CAS number of 181114-98-7. The compound features a pyrrolidine ring, which is essential for its biological activity, and a benzyl group that enhances its lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activities. This interaction is influenced by its chiral nature, allowing for selective binding to biological targets.

- Signaling Pathways : It is believed that the compound can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for drug development targeting metabolic diseases .

Case Studies

- Neuroprotective Studies : A study conducted on animal models demonstrated that this compound could reduce oxidative stress markers in neuronal cells. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.

- Enzyme Interaction Studies : In vitro experiments have shown that this compound can effectively inhibit certain proteases involved in protein degradation pathways. This inhibition was quantified using enzyme kinetics assays, revealing a significant reduction in enzyme activity at specific concentrations.

Toxicological Profile

According to safety data sheets, this compound is not classified as harmful through ingestion or skin contact based on current animal model studies. However, good laboratory practices recommend minimizing exposure due to potential irritative properties .

Propriétés

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-98-7, 473914-76-0 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.